molecular formula C22H25FN4O2 B2600998 N-[2-(diethylamino)ethyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946352-61-0

N-[2-(diethylamino)ethyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2600998
CAS No.: 946352-61-0
M. Wt: 396.466
InChI Key: XKMDTELPCFPCFW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide substituent at position 3 and a 4-fluorophenylmethyl group at position 1.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2/c1-3-26(4-2)13-12-25-21(28)19-14-17-6-5-11-24-20(17)27(22(19)29)15-16-7-9-18(23)10-8-16/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMDTELPCFPCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzyl halide.

    Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is attached through an alkylation reaction, typically using diethylaminoethyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reaction Types

Reaction TypeReagents/ConditionsProducts/Formed EntitiesCitation Sources
Oxidation KMnO₄, CrO₃ (acidic conditions)Oxidized derivatives (e.g., carboxylic acids)
Reduction NaBH₄, LiAlH₄ (protic/aprotic solvents)Alcohols (e.g., from ketone reduction)
Substitution Nucleophiles (e.g., amines, thiols)Functionalized derivatives
Hydrolysis Acidic/basic aqueous conditions (e.g., H₂SO₄)Carboxylic acid amides

Structural Reactivity Factors

The compound’s reactivity is influenced by:

Steric and Electronic Effects

  • 4-Fluorophenyl group : The electron-withdrawing fluorine atom stabilizes adjacent carbonyl groups, altering reaction rates in substitution or oxidation.

  • Diethylaminoethyl group : The basic tertiary amine may participate in nucleophilic or acid-base reactions.

Functional Group Interactions

Functional GroupReactivity ProfileExample Reactions
Carboxamide Susceptible to hydrolysis, amidationConversion to carboxylic acid
Naphthyridine core Aromatic stability, redox potentialOxidation/reduction of adjacent carbonyls

Comparison with Similar Compounds

Compound FeatureThis CompoundRelated Analogues
Substituent 4-Fluorophenyl, diethylaminoethyl4-Chlorophenyl, 4-bromophenyl, methyl groups
Reactivity Fluorine’s electron withdrawalChlorine’s better leaving group ability
Biological Targets Enzymes (e.g., kinases, gyrase)DNA gyrase inhibition, antimicrobial activity

Scientific Research Applications

Molecular Formula

The molecular formula for N-[2-(diethylamino)ethyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is C24H30FN3O2C_{24}H_{30}FN_{3}O_{2}.

Structure

The compound features a naphthyridine core with a carboxamide functional group, which is crucial for its biological activity. The presence of a diethylamino group enhances its solubility and bioavailability.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. They have been studied for their ability to inhibit tumor growth in various cancer cell lines. For example, derivatives of this compound have shown efficacy against non-small-cell lung carcinoma by inducing apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This makes it a candidate for developing new antibiotics to combat resistant strains of bacteria .

Neurological Applications

The compound has also been investigated for its potential neuroprotective effects. It may modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of naphthyridine derivatives, including this compound. The results indicated that these compounds inhibited the proliferation of various cancer cell lines with IC50 values in the low micromolar range. The study concluded that structural modifications could enhance potency and selectivity against specific cancer types .

Case Study 2: Antimicrobial Activity

In an investigation focusing on antimicrobial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibitory concentrations (IC50) against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new class of antibiotics .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer Inhibits tumor growth; induces apoptosis; effective against lung carcinoma ,
Antimicrobial Effective against various bacteria; disrupts cell membranes ,
Neurological Potential neuroprotective effects; may modulate neurotransmitter systems

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations:

Position 1 Substituents :

  • Target Compound : 4-Fluorophenylmethyl group (electron-withdrawing fluorine enhances metabolic stability).
  • & 7 : 4-Chlorophenylmethyl (chlorine increases lipophilicity and steric bulk).
  • : 4-Fluorophenylmethyl (identical to target) but paired with an N-(2-methoxyphenyl) amide.
  • : 1-Pentyl (alkyl chain improves membrane permeability but reduces solubility).

Position 3 Carboxamide Substituents: Target Compound: N-[2-(diethylamino)ethyl] (tertiary amine enhances water solubility in protonated form). : 3-((Diethylamino)methyl) (shorter alkyl chain vs. target’s ethyl-linked diethylamino group). : N-(2-methoxyphenyl) (methoxy group introduces hydrogen-bonding capacity).

Physicochemical Properties:

Compound Molecular Formula Molecular Weight Key Substituent Features
Target Compound ~C22H25FN4O2 ~422.47 Fluorine (electronegativity), diethylaminoethyl (basic)
5a4 () C22H15Cl2N3O2 424.28 Dichloro (lipophilic, high Cl mass contribution)
5a2 () C22H15Cl2N3O2 424.28 Dichloro (similar to 5a4, positional isomerism)
Compound C23H18FN3O3 403.41 Methoxyphenyl (polar, H-bond donor/acceptor)
2d () C20H25N3O 323.43 Diethylaminomethyl (compact, moderate basicity)

Biological Activity

N-[2-(diethylamino)ethyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on existing research.

Chemical Structure

The compound is characterized by a complex structure that includes a naphthyridine core, a carboxamide functional group, and a diethylamino side chain. Its chemical formula is C₁₈H₂₃F N₄O₂.

Research indicates that the compound may interact with various biological targets, including:

  • Opioid Receptors : Preliminary studies suggest that it may exhibit activity at mu-opioid receptors, similar to other compounds in its class. This could imply potential analgesic properties.
  • Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism. Inhibiting these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially affecting mood and cognition .

Pharmacological Effects

The biological activity of the compound can be summarized as follows:

Activity Effect Reference
Opioid receptor interactionPotential analgesic effects
MAO inhibitionIncreased neurotransmitter levels
Antioxidant activityReduction of oxidative stress markers
Anti-inflammatory effectsInhibition of pro-inflammatory cytokines

Case Study 1: Analgesic Properties

A study conducted on animal models demonstrated that administration of the compound resulted in significant pain relief compared to controls. The analgesic effect was attributed to its action on opioid receptors.

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell lines indicated that the compound exhibited neuroprotective properties by reducing apoptosis and promoting cell survival under oxidative stress conditions. This suggests potential applications in neurodegenerative diseases .

Case Study 3: Anti-inflammatory Activity

Research highlighted the compound's ability to modulate inflammatory pathways. It was found to significantly reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

Toxicity and Safety Profile

Toxicological assessments have shown that while the compound exhibits beneficial biological activities, it also presents some toxicity concerns at higher concentrations. Studies indicated a concentration-dependent decrease in cell viability in certain cell lines, necessitating further investigation into its safety profile .

Q & A

Q. What are the established synthetic pathways for preparing this 1,8-naphthyridine derivative, and what critical reaction conditions govern its yield?

The compound is synthesized via multi-step protocols involving:

  • Step 1 : Condensation of diethyl ethoxy methylene malonate with an appropriately substituted amine precursor at 120°C for 1 hour to form the naphthyridine core .
  • Step 2 : Functionalization at the 3-position via nucleophilic substitution with N-[2-(diethylamino)ethyl] groups under reflux in diphenyl ether (250°C, 4 hours) .
  • Step 3 : Introduction of the 4-fluorophenylmethyl substituent using p-fluorobenzyl chloride in DMF with NaH as a base (90°C, 24 hours) . Key Considerations : Strict temperature control during reflux and anhydrous conditions for NaH-mediated reactions are critical to avoid side products. Yield optimization often requires iterative adjustments to solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of intermediates.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • 1H/13C NMR : Diagnostic signals include the downfield shift of the carbonyl proton (δ ~9.80 ppm for the amide NH) and aromatic protons from the 4-fluorophenyl group (δ ~7.15–7.37 ppm) .
  • IR Spectroscopy : Peaks at ~1686 cm⁻¹ (amide C=O) and ~1651 cm⁻¹ (naphthyridine ring C=O) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for a related analog) validate the molecular weight, while fragmentation patterns confirm substituent connectivity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s biological activity?

  • Molecular Docking : Simulations using software like AutoDock Vina can predict binding affinities to target proteins (e.g., kinases or GPCRs). For example, docking studies on analogs reveal that the 4-fluorophenylmethyl group enhances hydrophobic interactions in enzyme active sites .
  • QSAR Analysis : Quantitative structure-activity relationship models can correlate substituent electronegativity (e.g., fluorine’s inductive effects) with inhibitory potency. Substitutions at the N-[2-(diethylamino)ethyl] moiety may improve solubility without compromising target binding .

Q. What experimental strategies resolve contradictions in observed biological activity across studies?

  • Dose-Response Reproducibility : Re-test the compound under standardized assays (e.g., fixed ATP concentrations in kinase assays) to rule out protocol-dependent variability .
  • Metabolic Stability Testing : Use liver microsomes to assess whether discrepancies arise from rapid in vivo degradation versus true target inefficacy .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional activity .

Q. How do structural modifications at the 1,8-naphthyridine core influence physicochemical properties?

  • Substituent Effects :
PositionModificationImpact
3-CarboxamideReplacement with sulfonamide (e.g., 4-(((7-Methyl-4-oxo-2-phenyl-1,4-dihydro-1,8-naphthyridin-3-yl)methyl)amino)benzene sulfonamide)Increases hydrophilicity (logP reduction by ~0.5)
2-Oxo groupConversion to thioxo (C=S)Enhances π-stacking in crystallography but may reduce metabolic stability
  • Methodology : Synthesize analogs via sonochemical methods (ultrasound-assisted reactions) to rapidly compare substituent effects on solubility and potency .

Data Contradiction Analysis

Q. Why might in vitro activity fail to translate to in vivo efficacy for this compound?

  • Potential Causes :
  • Poor pharmacokinetics (e.g., rapid clearance due to the diethylaminoethyl group’s basicity) .
  • Off-target binding in complex biological matrices (e.g., serum protein interference) .
    • Resolution :
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and volume of distribution (Vd) in rodent models.
  • Plasma Protein Binding Assays : Use equilibrium dialysis to quantify free fraction availability .

Methodological Resources

  • Synthetic Protocols : Refer to for stepwise reaction schemes and purification techniques.
  • Spectroscopic Data : Cross-reference for NMR/IR benchmarks.
  • Computational Tools : Utilize docking parameters from and QSAR datasets from .

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